![molecular formula C8H7ClN4O B6287935 7-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95% CAS No. 2737205-88-6](/img/structure/B6287935.png)

7-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

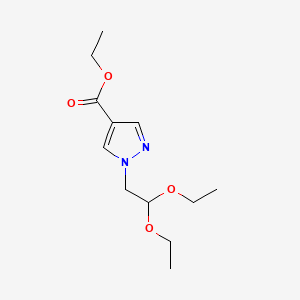

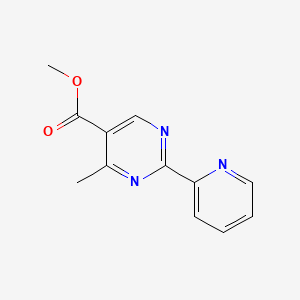

7-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry .

Synthesis Analysis

A ligand-free method for Pd (OAc) 2 catalysed decarboxylative arylation of imidazo[1,2-a]pyridine-3-carboxylic acids with hetero(aryl) bromides has been developed . This method is applicable to a variety of (hetero)aryl bromides as coupling partners .Molecular Structure Analysis

The molecular structure of 7-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide is represented by the linear formula: C8H5ClN2O2 . The InChI code for this compound is 1S/C8H5ClN2O2/c9-5-1-2-11-6(8(12)13)4-10-7(11)3-5/h1-4H, (H,12,13) .Chemical Reactions Analysis

Imidazo[1,2-a]pyridine-3-carboxylic acids can undergo decarboxylative arylation with (hetero)aryl halides . A few of the compounds synthesized using this protocol showed antibacterial activity against Staphylococcus aureus .Physical And Chemical Properties Analysis

The molecular weight of 7-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide is 196.59 .Aplicaciones Científicas De Investigación

Pharmaceutical Field

In the pharmaceutical field, derivatives of imidazo[1,2-a]pyridine have been explored for their therapeutic potential. They may serve as precursors or active components in anti-cancer drugs .

Optoelectronic Devices

These compounds have applications in optoelectronics, where they can be utilized in the creation of devices that detect and control light, potentially improving the efficiency and functionality of these technologies .

Sensors

Imidazo[1,2-a]pyridine derivatives can be incorporated into sensor technology. Their luminescent properties make them suitable for use in sensors that require precise detection capabilities .

Confocal Microscopy and Imaging

Due to their luminescent properties, these compounds are valuable in confocal microscopy and imaging as emitters, enhancing the quality and resolution of images captured during scientific research .

Anti-Tuberculosis Agents

Recent studies have shown that imidazo[1,2-a]pyridine analogues exhibit significant potency against Mycobacterium tuberculosis (Mtb), suggesting their use as anti-TB agents .

Antimicrobial and Antiviral Activities

These compounds also demonstrate antimicrobial and antiviral activities, making them candidates for further research and development in combating various infectious diseases .

Insecticidal Properties

Imidazo[1,2-a]pyridine derivatives have been found to possess insecticidal properties, which could lead to new solutions for pest control in agricultural settings .

Mecanismo De Acción

Target of Action

The primary targets of MFCD34168928, also known as 7-chloroimidazo[1,2-a]pyridine-3-carbohydrazide, are currently unknown. This compound belongs to the imidazo[1,2-a]pyridine class, which is known for its wide range of applications in medicinal chemistry . .

Mode of Action

Compounds in the imidazo[1,2-a]pyridine class are known to exhibit a variety of biological activities, suggesting that they may interact with multiple targets .

Result of Action

Some imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) , suggesting potential antimicrobial effects.

Direcciones Futuras

The World Health Organization has taken the initiative to develop new TB drugs . Imidazo[1,2-a]pyridine, an important fused bicyclic 5,6 heterocycle, has been recognized for its wide range of applications in medicinal chemistry . Therefore, derivatives of imidazo[1,2-a]pyridine, such as 7-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, may have potential in future drug discovery research, particularly in the field of antituberculosis agents .

Propiedades

IUPAC Name |

7-chloroimidazo[1,2-a]pyridine-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4O/c9-5-1-2-13-6(8(14)12-10)4-11-7(13)3-5/h1-4H,10H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAUUBFRXGWWGJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC=C2C(=O)NN)C=C1Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4O |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(3-Chloro-phenyl)-3-methyl-isoxazol-4-yl]-methanol, 95%](/img/structure/B6287877.png)

![5-Trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6287882.png)

![6-Methoxy-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287910.png)

![7-Fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6287914.png)

![6-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287922.png)

![8-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6287929.png)

![8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287938.png)

![8-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287945.png)